2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
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Overview
Description
The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. Quinazolinones have been extensively studied due to their potential therapeutic applications, including anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. The compound is structurally related to various synthesized quinazolinone derivatives that have been reported to exhibit significant biological activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the reaction of suitable precursors such as ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with reactive aromatic amines . The process may include the use of reagents like N,N'-carbonyldiimidazole in a dioxane medium to facilitate the formation of the acetamide group . The synthesis route is designed to introduce various substituents into the quinazolinone core, which can significantly influence the compound's reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized using spectroscopic techniques such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), and mass spectrometry . These methods help determine the structural integrity and purity of the synthesized compounds. Additionally, computational studies like density functional theory (DFT) can be employed to predict vibrational wavenumbers and compare them with experimental values, providing further insight into the molecular structure .
Chemical Reactions Analysis
Quinazolinone derivatives can participate in various chemical reactions due to their reactive sites. The presence of the acetamide group and the quinazolinone core allows for interactions with different chemical entities, which can lead to the formation of new compounds with potentially enhanced biological activities. The reactivity of these compounds can be influenced by structural effects, which are often studied to optimize the desired chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are crucial for their practical application as therapeutic agents. These properties are typically assessed using standard analytical techniques. Theoretical calculations can also provide valuable information on molecular electrostatic potential, frontier molecular orbitals, and nonlinear optical properties, which are indicative of the compound's behavior in biological systems .
Scientific Research Applications
Synthesis and Characterization
- A study detailed the synthesis of novel unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines, showcasing the versatility of the quinazoline backbone in medicinal chemistry. These compounds were synthesized via the reaction of suitable reactive aromatic amines, with their structures confirmed using various spectroscopic techniques (Khan et al., 2010).
Biological Activities and Potential Applications
Research on 4(3H)-quinazolinone derivatives has highlighted their anti-inflammatory and analgesic potential. For instance, new derivatives were synthesized and screened for these activities, indicating the therapeutic promise of quinazolinone compounds in pain and inflammation management (Farag et al., 2012).
Another study synthesized a new series of pyridine and fused pyridine derivatives, including those based on the quinazolinone structure, demonstrating the compound's role in developing novel pharmacological agents (Al-Issa, 2012).
The antitumor and antifungal activities of novel 4(3H)-quinazolinone derivatives containing various biologically active moieties were explored, underscoring the compound's potential in cancer and infection treatments (El-bayouki et al., 2011).
Future Directions
properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c29-22(14-28-15-24-18-9-3-2-8-17(18)23(28)30)26-19-10-4-1-7-16(19)20-13-27-12-6-5-11-21(27)25-20/h1-4,7-10,13,15H,5-6,11-12,14H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCQVVUOBXHEPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CN4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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